7-硝基吲唑钠盐

描述

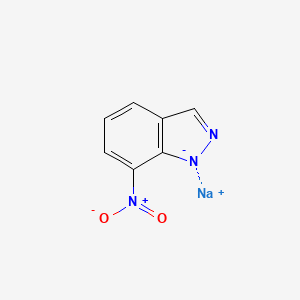

7-Nitroindazole sodium salt, also known as 7-NI, is a heterocyclic small molecule containing an indazole ring that has been nitrated at the 7 position . It acts as a selective inhibitor for neuronal nitric oxide synthase (nNOS), a hemoprotein enzyme that, in neuronal tissue, converts arginine to citrulline and nitric oxide (NO) .

Molecular Structure Analysis

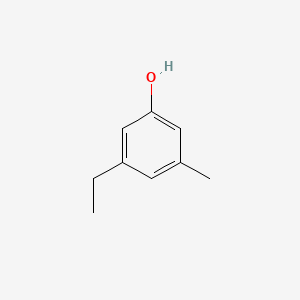

The molecular structure of 7-Nitroindazole sodium salt comprises an indazole ring that has been nitrated at the 7 position . The molecular formula is C7H4N3O2 Na, and the molecular weight is 185.2 .Physical And Chemical Properties Analysis

The physical and chemical properties of 7-Nitroindazole sodium salt include a density of 1.5±0.1 g/cm3, a boiling point of 211.2±23.0 °C at 760 mmHg, and a vapour pressure of 0.2±0.4 mmHg at 25°C . The molar refractivity is 43.2±0.3 cm3, and the polar surface area is 75 Å2 .科学研究应用

Neuroprotection in Brain Injuries

7-Nitroindazole sodium salt (7-NiNa), as a neuronal nitric oxide inhibitor, has been shown to have neuroprotective effects in cases of traumatic brain injury (TBI). Early application of 7-NiNa can significantly reduce serum neuron-specific enolase (NSE) and S100β levels, which are biomarkers for brain damage. The compound’s neuroprotective properties may be attributed to reduced nitric oxide synthase (NOS) activity, lower NO content, alleviated brain edema, decreased blood-brain barrier permeability, and reduced oxidative stress .

Cognitive Function Enhancement

Research indicates that 7-NiNa can improve cognitive functions. In hypothyroid juvenile rats, the administration of 7-NiNa was found to mitigate brain tissue oxidative damage and memory impairments. This effect is possibly linked to the compound’s influence on nitric oxide (NO) levels and brain-derived neurotrophic factor (BDNF), which plays a critical role in learning and memory .

Electrophysiological and Neurochemical Characterization

7-NiNa is used to study the electrophysiological and neurochemical aspects of neuronal nitric oxide synthase (nNOS). By inhibiting nNOS, researchers can observe changes in the NO system and evaluate the effects of NO donors like molsidomine (MOL) on neuronal activity. This helps in understanding the plastic changes of the NO system upon subchronic administration .

作用机制

Target of Action

7-Nitroindazole sodium salt (7-NiNa) primarily targets neuronal nitric oxide synthase (nNOS) . nNOS is a hemoprotein enzyme that converts arginine to citrulline and nitric oxide (NO) in neuronal tissue . Nitric oxide plays a crucial role in cell signaling, as it can diffuse through the plasma membrane into neighboring cells .

Mode of Action

7-NiNa acts as a selective inhibitor for nNOS . By inhibiting nNOS, 7-NiNa prevents the conversion of arginine to citrulline and nitric oxide, thereby indirectly inhibiting cell signaling .

Biochemical Pathways

The inhibition of nNOS by 7-NiNa affects the production of nitric oxide, a key molecule in various biochemical pathways. Nitric oxide is known to contribute to neuronal cell death either directly, through free radical-mediated DNA damage, or indirectly, via activation of pro-apoptotic genes . Therefore, by inhibiting nNOS, 7-NiNa can potentially influence these pathways and reduce neuronal cell death.

Pharmacokinetics

It has been observed that multiple intraperitoneal injections of 7-nina result in a predictable, sustained decrease in no production in the hippocampus . This suggests that 7-NiNa can effectively reach its target site in the brain and exert its inhibitory effect on nNOS.

Result of Action

The primary result of 7-NiNa’s action is a decrease in nitric oxide production. This can lead to a reduction in neuronal cell death, which is often associated with neurodegenerative diseases and nerve damage caused by excitotoxicity . Therefore, 7-NiNa is under investigation as a possible protective agent against such conditions .

安全和危害

未来方向

7-Nitroindazole sodium salt is under investigation as a possible protective agent against nerve damage caused by excitotoxicity or neurodegenerative diseases . It may act by reducing oxidative stress or by decreasing the amount of peroxynitrite formed in these tissues . Furthermore, recent studies have shown the emergence of nitric oxide synthetase inhibitors, especially 7-nitroindazole, as novel new agents with significant benefits in opioid pain management and withdrawal .

属性

IUPAC Name |

sodium;7-nitroindazol-2-ide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N3O2.Na/c11-10(12)6-3-1-2-5-4-8-9-7(5)6;/h1-4H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJMLKKIIBMJGIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C[N-]N=C2C(=C1)[N+](=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N3NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of 7-NINA?

A: 7-NINA acts as a selective inhibitor of neuronal nitric oxide synthase (nNOS), the enzyme responsible for producing NO in neurons. [, , , , , ]

Q2: How does 7-NINA's selectivity for nNOS compare to other NOS inhibitors?

A: Unlike non-selective NOS inhibitors like N(ω)-nitro-L-arginine methyl ester (L-NAME), 7-NINA demonstrates a preferential inhibition of nNOS over other isoforms like endothelial NOS (eNOS). This selectivity makes it a valuable tool for dissecting the specific roles of nNOS in various physiological and pathological processes. [, , , ]

Q3: What are the downstream effects of nNOS inhibition by 7-NINA?

A: Inhibiting nNOS with 7-NINA leads to a decrease in NO production within neurons. This reduction in NO can influence a variety of physiological processes, including neurotransmission, vascular tone, inflammation, and response to stress. The specific effects observed depend on the experimental model and physiological system being studied. [, , , , , , , ]

Q4: Does 7-NINA influence blood pressure regulation?

A: Research in rats suggests that central administration of 7-NINA can attenuate the decrease in mean arterial pressure observed during recovery from restraint stress. This finding implies a role for neuronal NO in mediating the hypotensive response following stress. []

Q5: What is the impact of 7-NINA on neurotransmitter release?

A: 7-NINA has been shown to influence the release of various neurotransmitters. For instance, it attenuates the angiotensin II-mediated facilitation of norepinephrine release in the kidneys of mice, suggesting a role of neuronal NO in modulating sympathetic neurotransmission. [, ] Additionally, 7-NINA increases dopamine efflux in the rat striatum, indicating a potential inhibitory influence of neuronal NO on dopamine release. [, ]

Q6: Can 7-NINA impact inflammatory responses?

A: Studies demonstrate that intra-articular injection of 7-NINA can reverse heat hyperalgesia in a rat model of acute arthritis. This finding suggests that neuronal NO contributes to the development of peripheral sensitization and pain associated with joint inflammation. []

Q7: How does 7-NINA interact with the glutamatergic system?

A: Research indicates that 7-NINA can block the induction of long-term depression (LTD) in the corticostriatal pathway, a form of synaptic plasticity dependent on the NO/cGMP pathway. This suggests that neuronal NO plays a crucial role in mediating LTD at these synapses. []

Q8: Does 7-NINA affect neuronal survival under hypoxic conditions?

A: Studies using neonatal rat retinas suggest that 7-NINA can protect retinal ganglion cells from hypoxia-induced apoptosis. This protective effect is attributed to the inhibition of nNOS and subsequent reduction in NO production, highlighting a potential neuroprotective role for 7-NINA under hypoxic conditions. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。